molecular formula C5H5N5O B1664188 6-N-Hydroxylaminopurine CAS No. 5667-20-9

6-N-Hydroxylaminopurine

Cat. No.: B1664188
CAS No.: 5667-20-9
M. Wt: 151.13 g/mol
InChI Key: CBCQWVQNMGNYEO-UHFFFAOYSA-N
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Description

6-N-Hydroxylaminopurine is a purine analog that has garnered significant interest due to its unique properties and potential applications in various fields. It is structurally similar to adenine, with a hydroxylamine group replacing one of the exocyclic amino hydrogens. This modification imparts distinct chemical and biological characteristics to the compound.

Biochemical Analysis

Biochemical Properties

6-N-Hydroxylaminopurine plays a significant role in biochemical reactions due to its ability to mimic natural purines. It interacts with several enzymes and proteins, including DNA polymerases and riboswitches. In particular, this compound can terminate expression at guanine riboswitches, preventing the expression of downstream genes . This interaction is crucial in its antibacterial effects, as it reduces the viability of pathogens like Listeria monocytogenes .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It acts as a potent mutagen, increasing the mutation rate and inducing the SOS response in bacteria . Additionally, it decreases virulence gene expression by reducing the levels and activity of the virulence regulator PrfA . These effects highlight its potential as an antibacterial agent.

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into DNA, where it can replace both adenine and guanine during DNA synthesis . This ambiguous base-pairing leads to increased mutation rates. Furthermore, this compound can inhibit the activity of certain enzymes, such as DNA polymerases, by mimicking natural nucleotides . This inhibition disrupts normal DNA replication and repair processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, this compound can lead to increased mutation rates and changes in gene expression, which may have lasting impacts on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively reduce bacterial viability without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including increased mutation rates and potential adverse impacts on cellular function . These dosage-dependent effects are crucial for determining its therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to purine metabolism. It interacts with enzymes such as adenosine deaminase and hypoxanthine-guanine phosphoribosyltransferase, which are involved in the salvage pathways of purine nucleotides . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake and localization within the cell, where it can exert its effects . The distribution of this compound is crucial for its activity, as it needs to reach specific cellular compartments to interact with its target biomolecules .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended targets, such as DNA polymerases and riboswitches, to exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-N-Hydroxylaminopurine can be synthesized through several methods. One common approach involves the reaction of adenine with hydroxylamine under controlled conditions. The reaction typically requires an acidic or neutral pH and is carried out at elevated temperatures to facilitate the substitution of the amino group with a hydroxylamine group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include the concentration of reactants, temperature control, and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-N-Hydroxylaminopurine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated purine derivatives, while reduction can produce aminopurine analogs .

Scientific Research Applications

6-N-Hydroxylaminopurine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-N-Hydroxylaminopurine is unique due to its specific hydroxylamine modification, which imparts distinct mutagenic and antibacterial properties. Unlike other purine analogs, it has shown efficacy against a range of bacterial pathogens, making it a valuable tool in antimicrobial research .

Properties

IUPAC Name

N-(7H-purin-6-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c11-10-5-3-4(7-1-6-3)8-2-9-5/h1-2,11H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCQWVQNMGNYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044959
Record name N-Hydroxy-9H-purin-6-amine
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Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5667-20-9
Record name 6-Hydroxyaminopurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5667-20-9
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Record name 6-N-Hydroxylaminopurine
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Record name 6-N-Hydroxylaminopurine
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Record name N-Hydroxy-9H-purin-6-amine
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Record name N-hydroxy-1H-adenine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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